![molecular formula C27H34N2O5 B2383300 Fmoc-l-dab(octanoyl)-oh CAS No. 1983858-56-5](/img/structure/B2383300.png)
Fmoc-l-dab(octanoyl)-oh
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Description
Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In
Scientific Research Applications
Antibacterial Synergy
Fmoc-phenylalanine (Fmoc-F) has been found to exhibit antimicrobial properties specific to Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) . However, its antibacterial activity against Gram-negative bacteria is limited due to its inability to cross the bacterial membrane. To address this, researchers have developed a formulation combining Fmoc-F with the Gram-negative-specific antibiotic aztreonam (AZT). This combination displays antibacterial activity against both Gram-positive and Gram-negative bacteria, effectively reducing bacterial load in wound infections. The synergistic effect arises from increased Fmoc-F permeability facilitated by AZT through the bacterial membrane.
Flavin-Dependent Monooxygenases (FMOs)
Fmoc-l-dab(octanoyl)-oh is relevant in the field of flavin-dependent monooxygenases (FMOs). Although much has been learned about FMO chemistry, several aspects of the reactions catalyzed by these enzymes remain unknown. Recent advancements in FMO research include investigations into flavin dynamics, formation, and stabilization . Further studies may uncover additional roles for Fmoc-l-dab(octanoyl)-oh within this enzyme class.
Peptide Synthesis and Protection
Fmoc-l-dab(octanoyl)-oh is commonly used as a protecting group in peptide synthesis. The Fmoc group shields the amino terminus of the growing peptide chain, allowing selective deprotection during subsequent steps. This strategy ensures efficient peptide assembly while minimizing side reactions .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNTWNAXFUELY-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-dab(octanoyl)-oh |
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